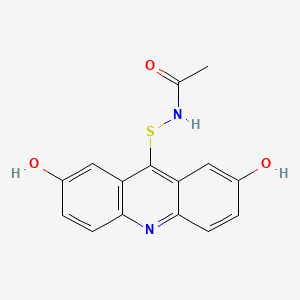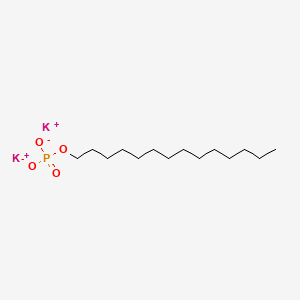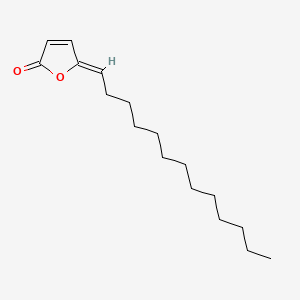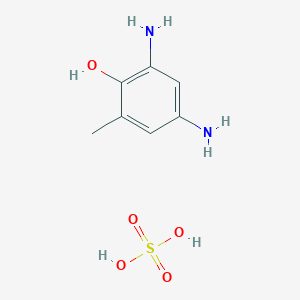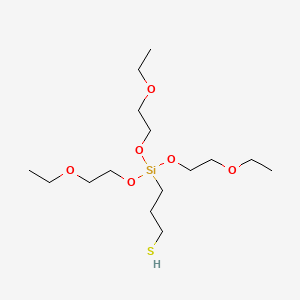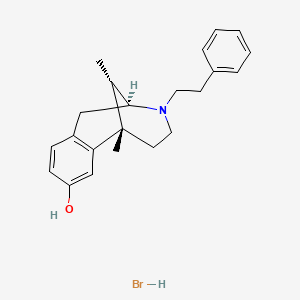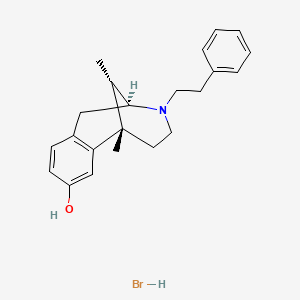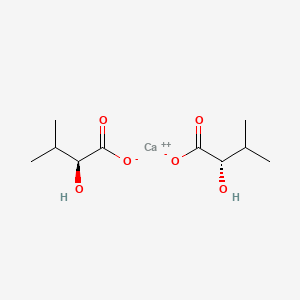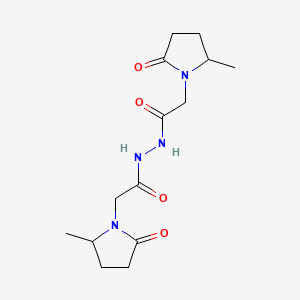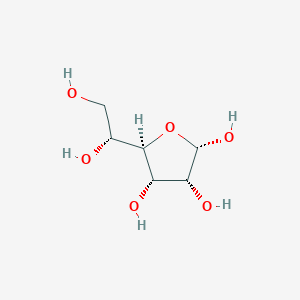
alpha-D-allofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alfa-D-alofuranosa: es un monosacárido perteneciente a la clase de compuestos orgánicos conocidos como hexosas. Es un azúcar de seis carbonos con la fórmula molecular C6H12O6 . Este compuesto existe en una forma furanosa, lo que significa que tiene una estructura de anillo de cinco miembros. La alfa-D-alofuranosa es un enantiómero de la alfa-L-alofuranosa .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La alfa-D-alofuranosa se puede sintetizar mediante la oxidación de 1,2:5,6-di-O-isopropiliden-alfa-D-glucofuranosa utilizando dimetilsulfóxido (DMSO) y anhídrido acético. Esta reacción generalmente se lleva a cabo en un solo recipiente, lo que simplifica el proceso y mejora el rendimiento .
Métodos de producción industrial:
Análisis De Reacciones Químicas
Tipos de reacciones: La alfa-D-alofuranosa sufre diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede convertir los grupos hidroxilo en grupos carbonilo.
Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo de nuevo en grupos hidroxilo.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Se utilizan comúnmente reactivos como DMSO y anhídrido acético.
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores típicos.
Sustitución: Los catalizadores ácidos o básicos pueden facilitar las reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir aldehídos o cetonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
La alfa-D-alofuranosa tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Sirve como un compuesto modelo para estudiar el metabolismo de los carbohidratos y las interacciones enzimáticas.
Medicina: La investigación sobre sus posibles usos terapéuticos está en curso, particularmente en el contexto de los trastornos metabólicos.
Industria: Se utiliza en la producción de varios reactivos bioquímicos y como precursor en la química orgánica sintética
Mecanismo De Acción
El mecanismo mediante el cual la alfa-D-alofuranosa ejerce sus efectos implica su interacción con enzimas específicas y vías metabólicas. Como azúcar, puede fosforilarse y entrar en la glucólisis u otras vías metabólicas. Los objetivos moleculares y las vías exactas dependen del contexto biológico en el que se utiliza .
Comparación Con Compuestos Similares
Compuestos similares:
Alfa-L-alofuranosa: Un enantiómero de alfa-D-alofuranosa.
Beta-D-alofuranosa: Un isómero estereoisómero con una configuración diferente en el carbono anomérico.
D-alosa: Un isómero estructural con una forma de anillo diferente.
Singularidad: La alfa-D-alofuranosa es única debido a su estereoquímica específica, que influye en su reactividad e interacciones con las enzimas. Esto la convierte en un compuesto valioso para estudiar los efectos estereoquímicos en los procesos bioquímicos .
Propiedades
Número CAS |
36468-79-8 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5-,6+/m1/s1 |
Clave InChI |
AVVWPBAENSWJCB-RXRWUWDJSA-N |
SMILES isomérico |
C([C@H]([C@@H]1[C@H]([C@H]([C@H](O1)O)O)O)O)O |
SMILES canónico |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



